BACE‑1 FRET Assay: Chromen-2-one vs. Chromene and Quinoline Congeners
The 7,8-dimethylchromen-2-one derivative 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one was evaluated for BACE‑1 inhibition in a FRET‑based enzymatic assay alongside chromene and quinoline analogues bearing the identical 4‑(4‑fluorophenyl)piperazine motif [1]. The coumarin-based compound exhibited an IC₅₀ value of 2.8 µM, whereas the corresponding chromene analogue (7,8-dimethyl-2H-chromene core) displayed an IC₅₀ of 8.5 µM and the quinoline analogue (7,8-dimethylquinoline core) showed an IC₅₀ of 12.3 µM under identical assay conditions [1].
| Evidence Dimension | BACE‑1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.8 µM |
| Comparator Or Baseline | Chromene analogue IC₅₀ = 8.5 µM; Quinoline analogue IC₅₀ = 12.3 µM |
| Quantified Difference | 3.0‑fold more potent than chromene analogue; 4.4‑fold more potent than quinoline analogue |
| Conditions | BACE‑1 FRET assay, recombinant human BACE‑1, pH 4.5, 37 °C, 60 min incubation |
Why This Matters
A 3‑ to 4‑fold improvement in BACE‑1 IC₅₀ within the same scaffold family directly reduces the amount of compound required for in vitro studies, lowering per‑assay cost and minimizing off‑target risk at higher concentrations.
- [1] Garino C, Pietrancosta N, Laras Y, Moret V, Rolland A, Quéléver G, Kraus JL. BACE-1 inhibitory activities of new substituted phenyl-piperazine coupled to various heterocycles: chromene, coumarin and quinoline. Bioorg Med Chem Lett. 2006 Apr 1;16(7):1995-9. doi: 10.1016/j.bmcl.2005.12.064. PMID: 16412632. View Source
